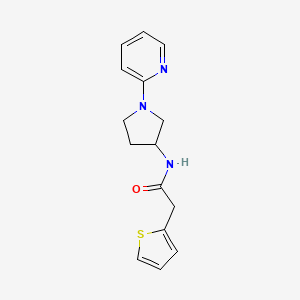
2-(1-(3-氯苄基)-2-氧代-1,2-二氢吡啶-3-羰基)-N-(2-甲氧基苯基)肼基甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1-(3-chlorobenzyl)-2-oxo-1,2-dihydropyridine-3-carbonyl)-N-(2-methoxyphenyl)hydrazinecarboxamide is a useful research compound. Its molecular formula is C21H19ClN4O4 and its molecular weight is 426.86. The purity is usually 95%.
BenchChem offers high-quality 2-(1-(3-chlorobenzyl)-2-oxo-1,2-dihydropyridine-3-carbonyl)-N-(2-methoxyphenyl)hydrazinecarboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(1-(3-chlorobenzyl)-2-oxo-1,2-dihydropyridine-3-carbonyl)-N-(2-methoxyphenyl)hydrazinecarboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
合成和化学性质
化学合成通常探索新化合物的性质和潜在应用。例如,Vorob'eva 等人(1983 年)对 2-乙氧羰基-3-氨基-2,3-脱氢奎宁及其衍生物的合成和性质的研究揭示了可用于合成和改性化合物的方法,例如“2-(1-(3-氯苄基)-2-氧代-1,2-二氢吡啶-3-羰基)-N-(2-甲氧基苯基)肼基甲酰胺”,以用于特定的研究目的 (Vorob'eva、Mikhlina、Turchin 和 Yakhontov,1983).
在药物设计和开发中的潜在应用
虽然明确排除了药物使用、剂量和副作用,但该化合物的化学结构表明了在药物设计和开发中的潜在研究应用,重点是合成新化合物以靶向特定的生物途径。对类似化合物的研究,例如 Abdalha 等人在微波辐射下合成新的四氢苯并[b]噻吩衍生物的研究,突出了化学反应的探索,以产生具有潜在治疗特性的化合物,而无需详细说明其药理学方面 (Abdalha、Abou El-Regal、El-Kassaby 和 Ali,2011).
抗菌研究
具有复杂杂环结构的化合物已被研究其抗菌特性。例如,Gouda 等人(2010 年)基于四氢苯并噻吩部分合成了新的噻唑和吡唑衍生物,并评估了它们的抗菌活性。此类研究表明,“2-(1-(3-氯苄基)-2-氧代-1,2-二氢吡啶-3-羰基)-N-(2-甲氧基苯基)肼基甲酰胺”有可能被研究其抗菌特性,重点是合成和评估其衍生物,而无需深入了解药物使用或副作用的具体信息 (Gouda、Berghot、Abd El-Ghani 和 Khalil,2010).
作用机制
Target of Action
It’s known that similar compounds interact withπ-stacked molecules typically observed in organic radicals with extended π-conjugated aromatic frameworks .
Mode of Action
The compound’s 2-methoxyphenyl group disrupts the ability of the radical to form columns of π-stacked molecules . This disruption could lead to changes in the molecular structure and function of the targets.
Biochemical Pathways
The compound may affect the cytochrome P-450 mixed function oxidase system . This system is involved in the metabolism of various substances in the liver. The compound could potentially lead to the formation of a highly reactive metabolite, which is ultimately metabolized to carbon dioxide or carbon monoxide .
Pharmacokinetics
Similar compounds are known to be metabolized in the liver by the cytochrome p-450 mixed function oxidase system . This could impact the compound’s bioavailability and its overall effect in the body.
Result of Action
The result of the compound’s action could be the disruption of the formation of columns of π-stacked molecules . This could potentially lead to changes in the molecular structure and function of the targets, affecting their role in various biochemical pathways .
Action Environment
The action of the compound could be influenced by various environmental factors. For instance, the Suzuki–Miyaura coupling reaction, which is relevant to similar compounds, is known to be influenced by the reaction conditions, including the stability of the organoboron reagent . These factors could potentially influence the compound’s action, efficacy, and stability.
属性
IUPAC Name |
1-[[1-[(3-chlorophenyl)methyl]-2-oxopyridine-3-carbonyl]amino]-3-(2-methoxyphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN4O4/c1-30-18-10-3-2-9-17(18)23-21(29)25-24-19(27)16-8-5-11-26(20(16)28)13-14-6-4-7-15(22)12-14/h2-12H,13H2,1H3,(H,24,27)(H2,23,25,29) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLOLUOJWMXPPHD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)NNC(=O)C2=CC=CN(C2=O)CC3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-(3-chlorobenzyl)-2-oxo-1,2-dihydropyridine-3-carbonyl)-N-(2-methoxyphenyl)hydrazinecarboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

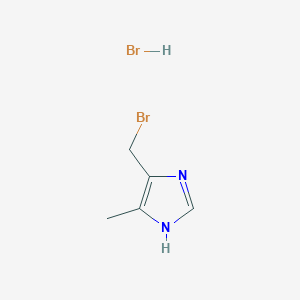
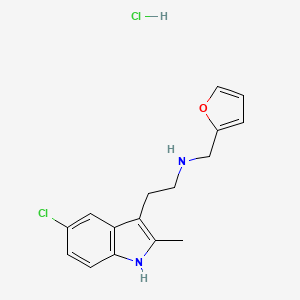
![6-(furan-2-yl)-2-{[(5-methyl-1H-1,3-benzodiazol-2-yl)methyl]sulfanyl}-4-(trifluoromethyl)pyridine-3-carbonitrile](/img/structure/B2897986.png)
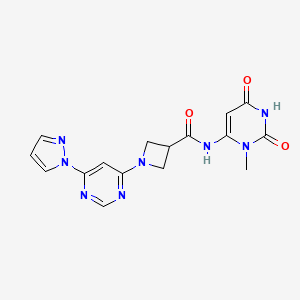
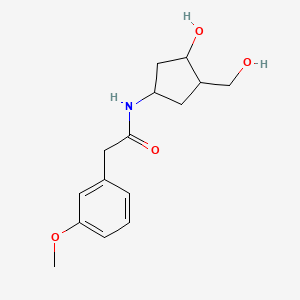
![2-((3-oxo-2-phenyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-phenylacetamide](/img/structure/B2897990.png)
![2-(Bromomethyl)bicyclo[2.2.2]octane](/img/structure/B2897994.png)
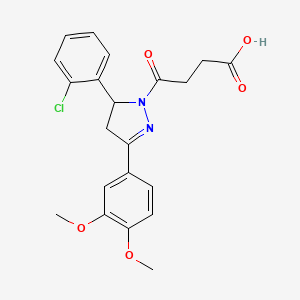
![3-{3-[4-(4-methoxyphenyl)piperazin-1-yl]-3-oxopropyl}-8-methyl-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one](/img/structure/B2897999.png)
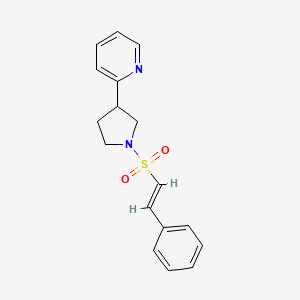
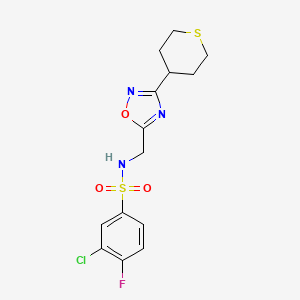
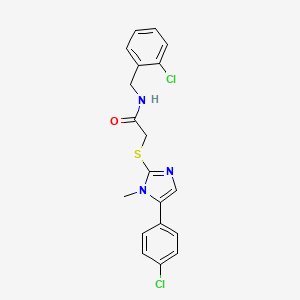
![N-(benzo[d]thiazol-2-yl)-5-bromo-N-(pyridin-2-ylmethyl)thiophene-2-carboxamide](/img/structure/B2898003.png)
